Cas no 2228136-84-1 (methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate)

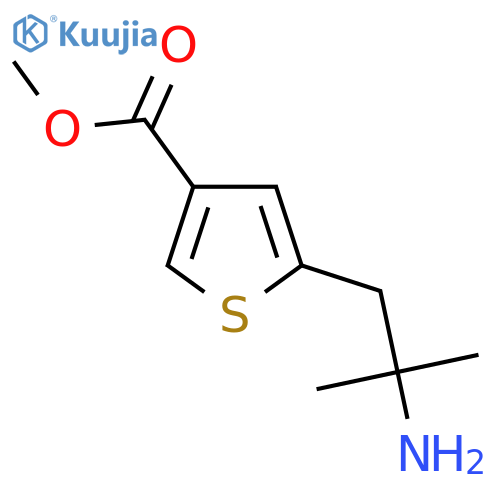

2228136-84-1 structure

商品名:methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate

- EN300-1739022

- 2228136-84-1

-

- インチ: 1S/C10H15NO2S/c1-10(2,11)5-8-4-7(6-14-8)9(12)13-3/h4,6H,5,11H2,1-3H3

- InChIKey: ISBUHPDJFDZQCQ-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(=O)OC)C=C1CC(C)(C)N

計算された属性

- せいみつぶんしりょう: 213.08234989g/mol

- どういたいしつりょう: 213.08234989g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 80.6Ų

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1739022-0.5g |

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate |

2228136-84-1 | 0.5g |

$1838.0 | 2023-09-20 | ||

| Enamine | EN300-1739022-5.0g |

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate |

2228136-84-1 | 5g |

$5553.0 | 2023-06-03 | ||

| Enamine | EN300-1739022-0.25g |

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate |

2228136-84-1 | 0.25g |

$1762.0 | 2023-09-20 | ||

| Enamine | EN300-1739022-0.1g |

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate |

2228136-84-1 | 0.1g |

$1685.0 | 2023-09-20 | ||

| Enamine | EN300-1739022-10g |

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate |

2228136-84-1 | 10g |

$8234.0 | 2023-09-20 | ||

| Enamine | EN300-1739022-5g |

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate |

2228136-84-1 | 5g |

$5553.0 | 2023-09-20 | ||

| Enamine | EN300-1739022-2.5g |

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate |

2228136-84-1 | 2.5g |

$3752.0 | 2023-09-20 | ||

| Enamine | EN300-1739022-0.05g |

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate |

2228136-84-1 | 0.05g |

$1608.0 | 2023-09-20 | ||

| Enamine | EN300-1739022-1.0g |

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate |

2228136-84-1 | 1g |

$1915.0 | 2023-06-03 | ||

| Enamine | EN300-1739022-10.0g |

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate |

2228136-84-1 | 10g |

$8234.0 | 2023-06-03 |

methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

2228136-84-1 (methyl 5-(2-amino-2-methylpropyl)thiophene-3-carboxylate) 関連製品

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量